molecular formula C17H15ClO4 B14143875 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate CAS No. 88952-15-2

2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate

Cat. No.: B14143875
CAS No.: 88952-15-2
M. Wt: 318.7 g/mol
InChI Key: MDJPTVUPYZQHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate is an organic compound with the molecular formula C16H15ClO3. This compound is known for its unique chemical structure, which includes an acetyl group, a chloro group, a methyl group, and a methoxybenzoate ester. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Purification: Industrial purification techniques such as crystallization or distillation to achieve high purity levels.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar structure but differs in the presence of an acetamido group instead of an acetyl group.

    4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of an ester.

Uniqueness

2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

88952-15-2

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

(2-acetyl-4-chloro-5-methylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C17H15ClO4/c1-10-7-16(14(11(2)19)9-15(10)18)22-17(20)12-5-4-6-13(8-12)21-3/h4-9H,1-3H3

InChI Key

MDJPTVUPYZQHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.